molecular formula C14H16O B8529284 2-Tert-butylnaphthalen-1-ol

2-Tert-butylnaphthalen-1-ol

Cat. No.: B8529284
M. Wt: 200.28 g/mol
InChI Key: PZERHTYUARNDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylnaphthalen-1-ol is a naphthol derivative featuring a hydroxyl group (-OH) at the 1-position of the naphthalene ring and a tert-butyl group (-C(CH₃)₃) at the 2-position. This structural arrangement confers unique steric and electronic properties.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-tert-butylnaphthalen-1-ol

InChI

InChI=1S/C14H16O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9,15H,1-3H3

InChI Key

PZERHTYUARNDEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 4-Tert-butylphenol (CAS 98-54-4)

Key Differences :

  • Aromatic System: 4-Tert-butylphenol has a single benzene ring, whereas 2-Tert-butylnaphthalen-1-ol features a naphthalene system. The extended conjugation in naphthalene increases molecular weight (≈201.3 g/mol vs. 164.24 g/mol for 4-tert-butylphenol) and polarizability.
  • Substituent Position: The tert-butyl group in 4-tert-butylphenol is para to the hydroxyl group, minimizing steric effects. In contrast, the ortho positioning in this compound creates steric hindrance near the hydroxyl group, which may reduce hydrogen-bonding efficiency and alter solubility.
  • Acidity: The hydroxyl group in 4-tert-butylphenol (pKa ≈10–11) is less acidic than phenol (pKa ≈9.95) due to electron-donating tert-butyl effects. For this compound, the acidity is expected to be lower than 1-naphthol (pKa ≈9.3) due to steric inhibition of solvation .
Property This compound 4-Tert-butylphenol
Molecular Weight (g/mol) ~201.3 164.24
Aromatic System Naphthalene Benzene
Substituent Position 2- (ortho to -OH) 4- (para to -OH)
Hydrogen Bond Donors 1 1

Functional Group Analog: tert-Butyl 2-(6-Methoxynaphthalen-2-yl)acetate

Key Differences :

  • Functional Groups : The acetate ester and methoxy group in this compound contrast with the hydroxyl group in this compound. The ester group increases hydrophobicity (higher LogP) and reduces hydrogen-bonding capacity.
  • Reactivity : The ester is prone to hydrolysis under acidic or basic conditions, whereas the hydroxyl group in this compound may participate in oxidation or etherification reactions.
Property This compound tert-Butyl 2-(6-Methoxynaphthalen-2-yl)acetate
Key Functional Groups -OH -OCH₃, -COO-tert-butyl
Reactivity Oxidation-prone Hydrolysis-prone
LogP (estimated) ~3.5 ~4.2

Complex Structural Analog: 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol (CAS 6642-17-7)

Key Differences :

  • Molecular Complexity: This compound has two naphthol moieties linked by a butylamino group, resulting in a larger molecular weight (385.5 g/mol) and higher topological polar surface area (TPSA = 58.9 Ų vs. ~20.3 Ų for this compound).
  • Hydrogen Bonding: With two hydroxyl groups and an amine, it has three hydrogen-bond acceptors and two donors, enhancing solubility in polar solvents compared to this compound.
  • Applications: Limited supplier data suggest specialized research use, whereas simpler naphthol derivatives are more widely applied in industrial settings .
Property This compound 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol
Molecular Weight (g/mol) ~201.3 385.5
Hydrogen Bond Donors 1 2
TPSA (Ų) ~20.3 58.9

Research Findings and Trends

  • Steric Effects : Ortho-substituted tert-butyl groups in naphthols reduce intermolecular interactions, as seen in solubility differences between this compound and para-substituted analogs .
  • Toxicity Gaps: Limited ecotoxicological data exist for tert-butyl-substituted naphthalenes, highlighting a need for further study .

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